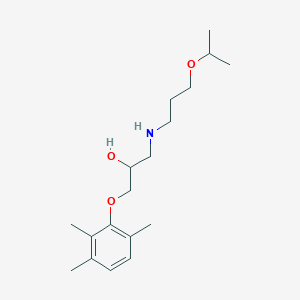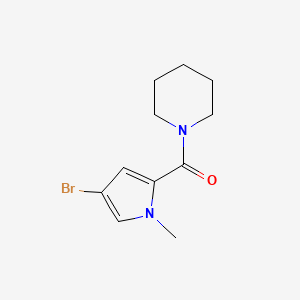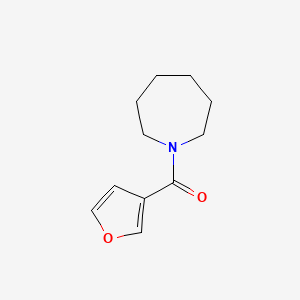
2,6-Dimethylquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethylquinoline-3-carboxamide is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylquinoline-3-carboxamide typically involves the Friedländer condensation reaction. This method uses 2-aminobenzaldehyde and an appropriate ketone under acidic or basic conditions to form the quinoline ring system . Another method involves the cyclization of 2-aminobenzyl ketones with aldehydes or ketones in the presence of a catalyst .
Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often employs catalytic processes. Transition metal-catalyzed reactions, such as those using palladium or copper catalysts, are common. These methods offer high yields and selectivity, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dimethylquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common for quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nitrating agents like nitric acid (HNO3) or halogenating agents like bromine (Br2) are used.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Nitroquinoline or halogenated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethylquinoline-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential as an inhibitor of various enzymes, including kinases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,6-Dimethylquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, quinoline-3-carboxamides are known to inhibit the phosphatidylinositol 3-kinase-related kinases (PIKK) family. The quinoline nitrogen binds to the hinge region of these kinases, making them competitive inhibitors of adenosine triphosphate (ATP) . This inhibition can modulate various cellular pathways, including those involved in cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
Quinoline-3-carboxamide: Shares a similar core structure but lacks the dimethyl substitutions.
4-Hydroxyquinoline: Another quinoline derivative with hydroxyl substitution at the 4-position.
2,4-Dimethylquinoline: Similar to 2,6-Dimethylquinoline-3-carboxamide but with different substitution patterns.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 2 and 6 positions can affect the compound’s steric and electronic properties, making it distinct from other quinoline derivatives .
Eigenschaften
IUPAC Name |
2,6-dimethylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-7-3-4-11-9(5-7)6-10(12(13)15)8(2)14-11/h3-6H,1-2H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLABVWRBHPCAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]ethyl]-2-methylpropanamide](/img/structure/B7504627.png)
![N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B7504632.png)
![5-Methyl-3-[(3-methylquinoxalin-2-yl)methyl]-5-(4-nitrophenyl)imidazolidine-2,4-dione](/img/structure/B7504645.png)





![3-benzyl-4-(4-chlorophenyl)-5-{[2-(4-methylphenoxy)ethyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B7504697.png)


